molecular formula C20H18ClNO2S B11360216 N-(4-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11360216
M. Wt: 371.9 g/mol
InChI Key: CNQHNDJBTWSIBN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-chlorophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzamide is treated with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where the benzamide derivative is reacted with a thiophen-2-ylmethyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-Chlorophenyl)-2-ethoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure with a furan ring instead of a thiophene ring.

    N-(4-Chlorophenyl)-2-ethoxy-N-[(pyridin-2-yl)methyl]benzamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(4-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-19-8-4-3-7-18(19)20(23)22(14-17-6-5-13-25-17)16-11-9-15(21)10-12-16/h3-13H,2,14H2,1H3

InChI Key

CNQHNDJBTWSIBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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